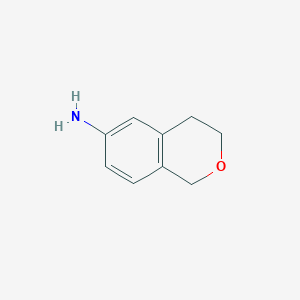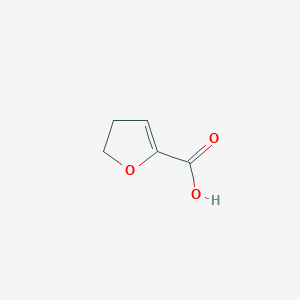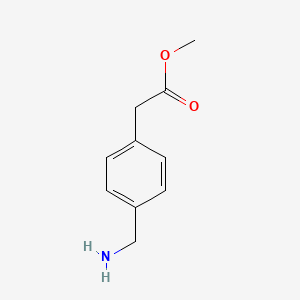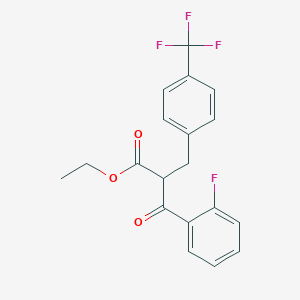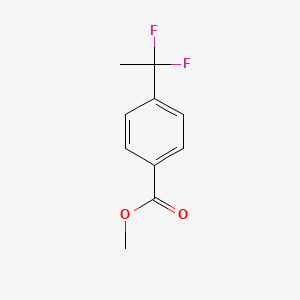
4-(1,1-二氟乙基)苯甲酸甲酯
描述
Methyl 4-(1,1-difluoroethyl)benzoate is a chemical compound with the molecular formula C10H10F2O2 . It contains a total of 24 atoms, including 10 hydrogen atoms, 10 carbon atoms, 2 oxygen atoms, and 2 fluorine atoms . The molecule contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .
Molecular Structure Analysis
The molecular structure of Methyl 4-(1,1-difluoroethyl)benzoate is characterized by a total of 24 bonds. These include 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Physical And Chemical Properties Analysis
Methyl 4-(1,1-difluoroethyl)benzoate has a molecular weight of 200.18 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not available .科学研究应用
化学转化和合成
研究已经探索了各种苯甲酸酯(包括 3,4-双(三氟乙酰氧基)苯甲酸甲酯等)与无水氢氟酸溶液中的四氟化硫的相互作用。这项研究导致 3,4-双(三氟乙酰氧基)苯甲酸甲酯转化为 3,4-双(五氟乙氧基)苯甲酸甲酯,突出了这些化合物在化学合成和改性中的潜力 (Gaidarzhy、Motnyak 和 Kunshenko,2020).
振动光谱
苯甲酸甲酯已被研究作为开发新的红外 (IR) 脉冲方案的模型化合物,该方案可能适用于生物分子。该研究涉及在不同的从头计算势能面上 (PES) 上计算的苯甲酸甲酯的非谐振动模式,使用振动自洽场 (VSCF) 等方法 (Maiti,2014).
水解和皂化
对包括 2,4,6-三甲基苯甲酸甲酯等变体在内的苯甲酸甲酯的水解和皂化研究揭示了一种绿色、无溶剂的程序,该程序在高温下可有效部分水解或定量皂化这些化合物 (Alemán、Boix 和 Poliakoff,1999)。
酰化反应
由三氟甲磺酸活化的苯甲酸甲酯可以与芳香族化合物反应生成二苯甲酮衍生物。这个过程在有机合成中很重要,提供了一种新颖的 Friedel-Crafts 酰化方法 (Hwang、Prakash 和 Olah,2000)。
光谱分析和量子化学研究
已经合成并表征了 (E)-4-[(2-苯基腙)甲基]苯甲酸甲酯,通过光谱和量子化学研究提供了对其分子结构、振动频率和各种化学性质的见解 (Şahin、Şenöz、Tezcan 和 Büyükgüngör,2015)。
晶体学
对 4-(环己基氨基羰基)苯甲酸甲酯等化合物及其晶体结构的研究有助于更深入地了解分子相互作用和晶体工程 (Jones 和 Kuś,2004)。
席夫碱合成中的前体
4-(4-氨基苯乙烯基)苯甲酸甲酯已被确定为席夫碱衍生物合成的潜在前体,这是开发各种有机化合物的一个关键方面 (Mohamad、Hassan 和 Yusoff,2017)。
量热法和热力学
对苯甲酸甲酯形成焓的研究为理解其能量学提供了必要的数据,这在物理化学和材料科学等各个领域至关重要 (Roux、Temprado、Dávalos、Jiménez、Hosmane 和 Liebman,2002)。
安全和危害
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
作用机制
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways due to its complex structure . More research is needed to understand the downstream effects of these interactions.
Pharmacokinetics
Some general properties can be inferred from its molecular structure :
- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilic nature .
- Distribution : It may be able to cross the blood-brain barrier due to its small size and lipophilicity .
- Metabolism : The compound could be metabolized by various enzymes, including CYP1A2 .
- Excretion : The route of excretion is unknown, but it could involve renal and hepatic pathways .
生化分析
Biochemical Properties
Methyl 4-(1,1-difluoroethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various drugs and xenobiotics. The inhibition of this enzyme by Methyl 4-(1,1-difluoroethyl)benzoate can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs.
Cellular Effects
Methyl 4-(1,1-difluoroethyl)benzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell function, including increased resistance to oxidative damage and altered cell survival rates.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(1,1-difluoroethyl)benzoate involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting CYP1A2 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of its substrates. Additionally, Methyl 4-(1,1-difluoroethyl)benzoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(1,1-difluoroethyl)benzoate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that Methyl 4-(1,1-difluoroethyl)benzoate is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and altered biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 4-(1,1-difluoroethyl)benzoate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification.
Metabolic Pathways
Methyl 4-(1,1-difluoroethyl)benzoate is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in its metabolism . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the production and utilization of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 4-(1,1-difluoroethyl)benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biochemical effects, as it determines the concentration of the compound at its site of action .
Subcellular Localization
Methyl 4-(1,1-difluoroethyl)benzoate exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals can direct Methyl 4-(1,1-difluoroethyl)benzoate to specific organelles, affecting its overall biochemical effects .
属性
IUPAC Name |
methyl 4-(1,1-difluoroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHNOGPHKDFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



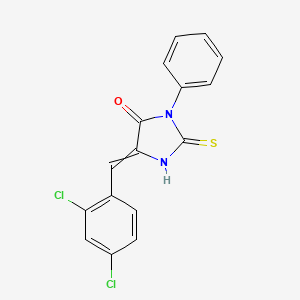

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)
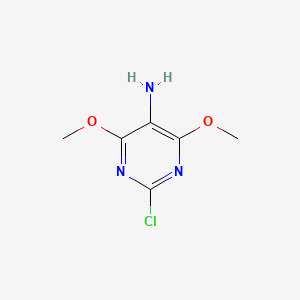
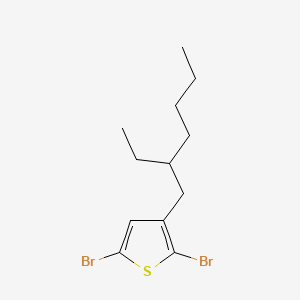
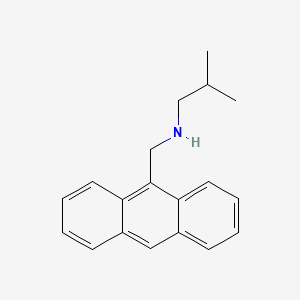
![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)
